beta-D-Ribopyranose

Description

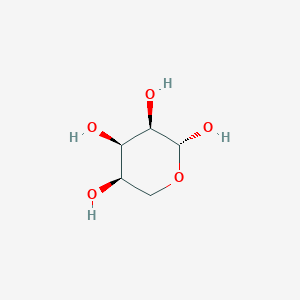

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316622 | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-60-8 | |

| Record name | β-D-Ribopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Ribopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Ribopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-RIBOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of β-D-Ribopyranose in Cellular Metabolism and Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of β-D-ribopyranose, the most abundant anomer of D-ribose in aqueous solution. While its five-membered ring counterpart, β-D-ribofuranose, is the form directly incorporated into essential biomolecules such as RNA and ATP, the pyranose form serves as the primary precursor, making its study critical for understanding fundamental cellular processes. This document details the metabolic pathways involving ribose, presents quantitative data on its isomeric distribution, outlines experimental protocols for its analysis, and provides visualizations of key biological pathways.

The Biological Significance of D-Ribose and the Central Role of the β-Pyranose Anomer

D-ribose, a five-carbon aldose sugar, is indispensable for life. It is a fundamental component of nucleotides, which are the building blocks of nucleic acids (RNA) and serve as the cell's energy currency (ATP).[1][2] D-ribose also forms the backbone of other vital molecules, including coenzymes like NADH and FADH2.[3]

In aqueous solution, D-ribose exists as an equilibrium mixture of five tautomers: the open-chain aldehyde form and four cyclic hemiacetal forms—α- and β-D-ribofuranose (five-membered rings) and α- and β-D-ribopyranose (six-membered rings).[4] At room temperature, the pyranose forms are thermodynamically more stable and therefore predominate.[5][6]

Table 1: Equilibrium Distribution of D-Ribose Anomers in Aqueous Solution at Room Temperature [7]

| Anomer | Ring Size | Relative Abundance (%) |

| β-D-Ribopyranose | 6-membered | 59 |

| α-D-Ribopyranose | 6-membered | 20 |

| β-D-Ribofuranose | 5-membered | 13 |

| α-D-Ribofuranose | 5-membered | 7 |

| Open-chain (aldehyde) | - | 0.1 |

The biological paradox is that while β-D-ribopyranose is the most abundant isomer, it is the less stable β-D-ribofuranose that is the biologically active form in nucleic acids and other key biomolecules.[5][8] This necessitates a cellular mechanism for the interconversion of these anomers, highlighting the importance of β-D-ribopyranose as the primary cellular reservoir for the synthesis of the furanose form.

Metabolic Pathways Involving Ribose

The synthesis and utilization of ribose are central to cellular metabolism. The primary pathway for de novo ribose synthesis is the Pentose (B10789219) Phosphate Pathway (PPP), while salvage pathways allow for the recycling of ribose from the degradation of nucleotides.

The Pentose Phosphate Pathway (PPP): The Primary Source of Ribose

The PPP is a major metabolic pathway that runs parallel to glycolysis, converting glucose-6-phosphate into pentose phosphates.[9] The PPP has two main phases:

-

Oxidative Phase: This phase is irreversible and generates two molecules of NADPH for each molecule of glucose-6-phosphate that is converted to ribulose-5-phosphate. NADPH is crucial for reductive biosynthesis and for protecting the cell from oxidative stress.[6]

-

Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. A key enzyme in this phase is ribose-5-phosphate (B1218738) isomerase , which converts ribulose-5-phosphate to ribose-5-phosphate, the direct precursor for nucleotide synthesis.[1][10]

The flux through the PPP is tightly regulated to meet the cell's demands for NADPH and ribose-5-phosphate.[11] The rate-limiting enzyme of the oxidative phase, glucose-6-phosphate dehydrogenase, is allosterically inhibited by NADPH.[6]

The Gateway to Nucleotide Synthesis: Activation of Ribose-5-Phosphate

Ribose-5-phosphate produced by the PPP is activated to 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme PRPP synthetase .[8] This reaction consumes ATP and is a critical control point in nucleotide biosynthesis.[12] PRPP is the activated form of ribose that is used in both de novo and salvage pathways for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[13]

Table 2: Kinetic Parameters of Human Phosphoribosylpyrophosphate Synthetase [12]

| Substrate | KM (μM) |

| Ribose-5-phosphate | 33 |

| MgATP | 14 |

The Interconversion of Ribose Anomers: The Role of D-Ribose Pyranase

For the ribose derived from the PPP or external sources to be utilized for nucleotide synthesis, it must be in the furanose form. The enzyme D-ribose pyranase catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose.[3] This isomerase plays a crucial role in making the abundant pyranose form of ribose available for phosphorylation by ribokinase and subsequent entry into the metabolic pathways.

Nucleotide Salvage Pathways

In addition to de novo synthesis, cells can recycle nucleobases and nucleosides from the degradation of DNA and RNA through salvage pathways.[14] These pathways utilize PRPP to convert free bases back into nucleotides, thus conserving energy.[15] The availability of ribose, and by extension β-D-ribopyranose, is therefore also critical for the efficiency of these recycling processes.

Signaling Pathways and Experimental Workflows

The metabolic pathways involving ribose are interconnected with other cellular processes and their study requires sophisticated analytical techniques.

Signaling Pathway: The Pentose Phosphate Pathway and Nucleotide Synthesis

The following diagram illustrates the central role of the Pentose Phosphate Pathway in generating ribose-5-phosphate for the synthesis of PRPP, the activated form of ribose required for both de novo and salvage pathways of nucleotide synthesis.

Experimental Workflow: Analysis of Ribose Anomers

The quantitative analysis of ribose anomers is crucial for understanding their metabolic roles. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying these isomers.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of ribose and its metabolites.

Protocol for the Separation and Quantification of Ribose Anomers by HPLC

This protocol provides a general framework for the analysis of ribose anomers using HPLC. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation:

- For cellular extracts, quench metabolism rapidly by adding ice-cold methanol (B129727) (-20°C or colder).

- Homogenize the sample and centrifuge to pellet proteins and cellular debris.

- Collect the supernatant containing the metabolites.

- For plasma or other biological fluids, perform protein precipitation (e.g., with acetonitrile (B52724) or trichloroacetic acid) followed by centrifugation.

- The supernatant can be directly injected or subjected to a drying and reconstitution step to concentrate the sample.

2. HPLC System and Column:

- Use an HPLC system equipped with a refractive index (RI) detector or a UV detector (for derivatized sugars). Mass spectrometry (MS) can also be used for enhanced specificity and sensitivity.

- A suitable column for carbohydrate analysis is an amino-propyl or amide-bonded silica (B1680970) column.[16] A chiral column, such as Chiralpak AD-H, can be used for the simultaneous separation of enantiomers and anomers.[17]

3. Mobile Phase and Gradient:

- A typical mobile phase for amino-propyl columns is a mixture of acetonitrile and water (e.g., 80:20 v/v).[16]

- Isocratic elution is often sufficient for the separation of simple sugars.

4. Detection and Quantification:

- Detect the separated anomers using an RI detector. If the sugars are derivatized with a UV-absorbing or fluorescent tag, use a UV or fluorescence detector.

- Quantify the anomers by comparing their peak areas to a standard curve generated from known concentrations of pure ribose.

Protocol for the Analysis of Ribose by Capillary Electrophoresis (CE)

CE offers high resolution and requires minimal sample volume for the analysis of carbohydrates.

1. Sample Preparation:

- Prepare samples as described for HPLC.

- Since carbohydrates are neutral, they must be derivatized with a charged molecule or complexed with borate (B1201080) to enable their migration in an electric field.[18]

- A common derivatization agent is 8-aminopyrene-1,3,6-trisulfonate (APTS), which adds a fluorescent tag and a negative charge.

2. CE System and Capillary:

- Use a CE instrument with a laser-induced fluorescence (LIF) detector if using a fluorescent derivatizing agent.

- Use a fused-silica capillary.

3. Electrolyte (Running Buffer):

- The composition of the electrolyte will depend on the derivatization method. For borate complexation, a sodium borate buffer is used.

4. Separation and Detection:

- Apply a high voltage across the capillary to separate the analytes based on their charge-to-size ratio.

- Detect the migrating analytes using the appropriate detector.

5. Data Analysis:

- Identify the peaks based on their migration times compared to standards.

- Quantify the analytes based on their peak areas.

Conclusion

β-D-Ribopyranose, as the most abundant anomer of D-ribose in solution, represents a critical metabolic reservoir for the synthesis of the biologically active β-D-ribofuranose. A thorough understanding of the equilibrium between these anomers, the metabolic pathways that produce and consume ribose, and the analytical techniques to study them is paramount for researchers in cellular metabolism, drug development, and related fields. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this essential monosaccharide.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of ribose carbon chemical shift tensors for A-form RNA by liquid crystal NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DOT — NetworkX 3.6.1 documentation [networkx.org]

- 13. D-Ribose pyranase - Wikipedia [en.wikipedia.org]

- 14. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]

- 16. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283) [hmdb.ca]

A Technical Guide to the Natural Sources and Biosynthesis of beta-D-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a pentose (B10789219) sugar, is a fundamental building block for life, forming the backbone of ribonucleic acid (RNA) and serving as a key component of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2][3] It also constitutes a part of vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[4] In aqueous solutions, D-ribose exists as an equilibrium mixture of different isomers. The most abundant of these is beta-D-Ribopyranose, a six-membered ring structure, which accounts for approximately 59% of the total ribose forms.[4] This guide provides an in-depth exploration of the natural origins and the intricate biosynthetic pathways of this compound, tailored for professionals in research and drug development.

Natural Sources of this compound

D-ribose is ubiquitously present in all living cells as a component of nucleic acids and other essential molecules.[2] While it can be synthesized endogenously from glucose, it is also found in various natural sources.[2] The concentrations in food are generally low. Notable dietary sources include:

-

Brewer's Yeast: Recognized as a rich source due to its high concentration of RNA.[2][5]

-

Fruits and Vegetables: Ripe produce contains small quantities of ribose.[2][5]

Commercial production of D-ribose for supplements and research primarily relies on the fermentation of glucose by genetically modified microorganisms, such as Bacillus subtilis.[4][6] This method allows for high-yield production, with concentrations reaching up to 90 g/L from 200 g/L of glucose.[4]

Table 1: Natural Occurrence and Commercial Production of D-Ribose

| Source | Form/Context | Typical Concentration/Yield | Notes |

| Endogenous | Human Plasma | 0.02 to 0.1 mM[7] | Significantly lower than glucose levels (3.9 to 6.1 mM).[7] |

| Dietary | Ripe Fruits and Vegetables | Low/Trace amounts[2][5] | Not a significant source for extraction. |

| Dietary | Brewer's Yeast | High RNA content[2][5] | A primary natural source, historically used for initial research.[3] |

| Commercial | Fermentation (Bacillus subtilis) | Up to 90 g/L[4] | The primary method for industrial-scale production. |

Biosynthesis of this compound

The primary route for the synthesis of D-ribose in organisms is the Pentose Phosphate Pathway (PPP) , also known as the hexose (B10828440) monophosphate shunt.[8][9] This metabolic pathway runs in parallel to glycolysis and is crucial for generating NADPH, a key reducing agent in anabolic reactions and for protection against oxidative stress, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738).[8][9][10] The resulting D-ribose-5-phosphate is then dephosphorylated to D-ribose, which equilibrates in solution to its various forms, predominantly this compound.

The PPP is divided into two main phases: the oxidative phase and the non-oxidative phase.

Oxidative Phase

This phase consists of irreversible reactions that convert glucose-6-phosphate into ribulose-5-phosphate, producing two molecules of NADPH in the process.[8]

-

Oxidation of Glucose-6-Phosphate: The pathway begins with the dehydrogenation of glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD) . This is the rate-limiting step and is a key point of regulation.[8][11] The reaction yields 6-phosphoglucono-δ-lactone and one molecule of NADPH.

-

Hydrolysis: The lactone is then hydrolyzed to 6-phosphogluconate by lactonase .[12]

-

Oxidative Decarboxylation: 6-phosphogluconate dehydrogenase catalyzes the final step of the oxidative phase, converting 6-phosphogluconate to ribulose-5-phosphate. This step generates a second molecule of NADPH and releases a molecule of carbon dioxide.

Non-Oxidative Phase

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions.[8] For the synthesis of this compound, the key reaction is the isomerization of ribulose-5-phosphate to ribose-5-phosphate, catalyzed by the enzyme ribose-5-phosphate isomerase (also referred to as phosphopentose isomerase).[6][12]

Ribose-5-phosphate is the direct precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), an "activated" form of ribose required for the de novo synthesis of nucleotides.[13][14]

Regulation of the Pentose Phosphate Pathway

The flux through the PPP is tightly regulated to meet the cell's metabolic needs for NADPH and ribose-5-phosphate. The primary regulatory point is the enzyme G6PD in the oxidative phase.[8][10]

-

NADPH Levels: High concentrations of NADPH act as a competitive inhibitor of G6PD, slowing down the oxidative phase when the demand for NADPH is low.[8][10][12] Conversely, a high ratio of NADP+ to NADPH stimulates G6PD activity.[9]

-

Metabolic Demand: When cells are rapidly proliferating and require a large supply of ribose-5-phosphate for nucleotide synthesis, the non-oxidative phase can operate independently of the oxidative phase, converting glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) into ribose-5-phosphate.[8]

Caption: Biosynthesis of Ribose-5-Phosphate via the Pentose Phosphate Pathway.

Experimental Protocols

The isolation and analysis of D-ribose, and by extension this compound, require specific and sensitive methodologies. Commercial production relies heavily on fermentation, followed by multi-step purification processes.

Extraction and Purification from Fermentation Broth

A common method for obtaining high-purity D-ribose involves extraction from the fermentation broth of microorganisms like Bacillus subtilis or E. coli.[6][15] The general workflow involves several stages to remove cells, proteins, ions, and other impurities.[16]

-

Cell Removal: The process begins with the separation of microbial cells (thallus) and other large particles from the fermentation liquor. This is typically achieved through centrifugation or microfiltration using membranes with a pore size of 50-1000 nm.[16]

-

Protein and Pigment Removal: The cell-free liquid is then treated to remove proteins, pigments, and other macromolecules. Ultrafiltration, using membranes with a molecular weight cut-off between 500 and 15,000 Da, is an effective technique for this step.[16][17]

-

Ion Removal: To eliminate ionic impurities, the filtrate is passed through cation and anion exchange columns. This step is crucial for subsequent crystallization.[16][17]

-

Chromatographic Separation: Gel chromatography can be used for further purification and separation of D-ribose from other remaining sugars or impurities.[17]

-

Concentration and Crystallization: The purified D-ribose solution is concentrated under vacuum. Crystallization is then induced, often by adding ethanol, to obtain the final D-ribose product.[16] The resulting crystals are dried to yield a high-purity product (>99%).[15][16]

Caption: General workflow for the extraction and purification of D-Ribose.

Detection and Quantification Methods

Accurate detection and quantification of D-ribose in biological samples or fermentation products are critical for research and quality control. Several analytical techniques are employed for this purpose.[7][18]

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for D-ribose analysis.[18][19][20]

-

Principle: Separation is based on the differential partitioning of analytes between a stationary phase (column) and a mobile phase. For sugars like ribose, ligand exchange chromatography columns (e.g., Shodex SUGAR SC1011) are effective.[21]

-

Detection: A Refractive Index (RI) detector is commonly used as it is sensitive to sugars that lack a UV chromophore.[20]

-

Advantages: Provides good reproducibility and precision for quantification.[20]

-

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique offers very high sensitivity and specificity.

-

Principle: Molecules are ionized and separated based on their mass-to-charge ratio, allowing for precise identification and quantification even at very low concentrations.[18]

-

Advantages: Extremely high sensitivity (femtomole to attomole range) and specificity, making it ideal for complex biological matrices.[18]

-

-

Enzymatic Assays: These methods utilize the high specificity of enzymes for their substrates.

-

Principle: An enzyme that specifically reacts with D-ribose (or a derivative like ribose-5-phosphate) is used. The reaction product is then measured, often through a coupled reaction that produces a colorimetric or fluorescent signal.[18]

-

Advantages: High specificity and can be adapted for high-throughput screening in microplate formats.[18]

-

Table 2: Comparison of Analytical Methods for D-Ribose Detection

| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Enzymatic Assays |

| Principle | Separation based on physicochemical properties.[18] | Separation of ions based on mass-to-charge ratio.[18] | Utilizes specific enzyme-substrate reactions.[18] |

| Sensitivity | Moderate to high (picomole range).[18] | Very high (femtomole to attomole range).[18] | High, depending on the specific assay.[18] |

| Specificity | Moderate; potential for co-elution with similar compounds.[18] | Very high; provides structural confirmation.[18] | Very high due to enzyme specificity.[18] |

| Throughput | Moderate; typically sequential sample analysis. | Moderate to high with automation. | High; suitable for microplate formats. |

| Application | Routine quantification, quality control. | Metabolomics, analysis in complex biological samples.[7] | High-throughput screening, specific activity measurements. |

Conclusion

This compound, as the most stable anomer of D-ribose, is central to cellular metabolism and genetics. Its biosynthesis is elegantly controlled through the Pentose Phosphate Pathway, which adapts to the cell's dynamic needs for NADPH and nucleotide precursors. While present in small amounts in natural foods, the significant demand for high-purity D-ribose in pharmaceuticals, nutritional supplements, and research is met through advanced microbial fermentation and purification technologies. A thorough understanding of its natural occurrence, biosynthetic regulation, and the analytical methods for its quantification is indispensable for professionals engaged in drug development, metabolic research, and biotechnology.

References

- 1. droracle.ai [droracle.ai]

- 2. Showing Compound this compound (FDB028843) - FooDB [foodb.ca]

- 3. How D-ribose supplies the cells in the body with energy [vita-world24.de]

- 4. Ribose - Wikipedia [en.wikipedia.org]

- 5. Buy this compound (EVT-1171115) | 115794-07-5 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.libretexts.org [med.libretexts.org]

- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. youtube.com [youtube.com]

- 12. mcb.berkeley.edu [mcb.berkeley.edu]

- 13. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alevelbiology.co.uk [alevelbiology.co.uk]

- 15. CN1264853C - Method for extracting D-ribose crystal from fermented broth - Google Patents [patents.google.com]

- 16. CN103145771A - Method for extracting D-ribose from fermentation liquor by ultrafiltration and ion exchange technologies - Google Patents [patents.google.com]

- 17. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. shodex.com [shodex.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of β-D-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of β-D-ribopyranose, a fundamental monosaccharide in various biological processes. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's behavior for applications in medicinal chemistry, glycobiology, and drug design.

Core Chemical Properties of β-D-Ribopyranose

β-D-Ribopyranose is the six-membered ring pyranose form of D-ribose, a pentose (B10789219) sugar that is a key component of RNA and various essential biomolecules like ATP.[1][2] In aqueous solution, D-ribose exists in equilibrium between its different isomeric forms, with the pyranose forms (α and β) being thermodynamically more stable and thus predominant over the furanose forms.[3]

Structure:

The structure of β-D-ribopyranose consists of a tetrahydropyran (B127337) ring with hydroxyl groups attached to each carbon atom except for the ring oxygen. The "β" designation indicates that the anomeric hydroxyl group at C1 is in the equatorial position, on the same side as the CH₂OH group (at C5) in the chair conformation.[4][5]

Physicochemical Properties:

A summary of the key physicochemical properties of β-D-ribopyranose is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [5] |

| Molar Mass | 150.13 g/mol | [5] |

| IUPAC Name | (2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | [5] |

| CAS Number | 7296-60-8 | [5] |

| Appearance | White crystalline powder | |

| Melting Point | 143-144 °C | |

| Solubility | Soluble in water |

Spectroscopic Data

The structural elucidation of β-D-ribopyranose and its derivatives relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Ribopyranose Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.5 - 5.2 | d | ~2-4 | Anomeric H-1 |

| ~3.5 - 4.2 | m | Ring Protons (H-2, H-3, H-4, H-5) | ||

| ¹³C | ~95 - 105 | Anomeric C-1 | ||

| ~65 - 80 | Ring Carbons (C-2, C-3, C-4, C-5) |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Infrared (IR) Spectroscopy

The IR spectrum of β-D-ribopyranose is characterized by the presence of strong, broad absorptions corresponding to the O-H stretching of the multiple hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear in the 2800-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains complex absorptions due to C-O stretching and C-C bending vibrations, which are characteristic of the carbohydrate structure.[3][6][7]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of underivatized monosaccharides like D-ribose often results in extensive fragmentation, with the molecular ion peak being weak or absent.[8][9] The fragmentation pattern is complex, involving multiple dehydration events (loss of H₂O) and cleavage of the carbon chain.[10] Derivatization, such as peracetylation or permethylation, is often employed to increase volatility and obtain more informative mass spectra.

Reactivity of β-D-Ribopyranose

The reactivity of β-D-ribopyranose is dominated by its multiple hydroxyl groups, particularly the anomeric hydroxyl group, which is part of a hemiacetal. Key reactions include glycosylation, oxidation, reduction, and esterification.

Glycosylation Reactions

Glycosylation involves the formation of a glycosidic bond between the anomeric carbon of a carbohydrate and a hydroxyl group of another molecule (the aglycone).

3.1.1. Fischer-Helferich Glycosylation

This acid-catalyzed reaction involves treating the sugar with an alcohol, which also serves as the solvent. The reaction proceeds through an equilibrium and typically yields a mixture of α and β anomers of both pyranosides and furanosides.[3][11][12]

Experimental Protocol: Synthesis of Methyl β-D-Ribopyranoside (Fischer Glycosylation)

-

Reaction Setup: Suspend D-ribose (1.0 eq) in methanol (B129727) (10-20 volumes).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or a solid acid catalyst like Amberlite IR-120) (0.1-0.5 eq).

-

Reaction Conditions: Stir the mixture at reflux temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Initially, furanosides are formed as kinetic products, while longer reaction times favor the formation of the thermodynamically more stable pyranosides.[11]

-

Work-up: After completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate or an ion-exchange resin).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting syrup is then purified by column chromatography on silica (B1680970) gel to separate the different isomers. The α-anomer is often the major product due to the anomeric effect.[3]

3.1.2. Koenigs-Knorr Glycosylation

This method provides better stereocontrol and involves the reaction of a glycosyl halide (e.g., bromide or chloride) with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[13][14][15] The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position (neighboring group participation).

Experimental Protocol: Koenigs-Knorr Synthesis of a β-D-Ribopyranoside

-

Preparation of Glycosyl Halide: Convert a per-O-acetylated D-ribopyranose to the corresponding glycosyl bromide using a reagent like HBr in acetic acid.

-

Glycosylation Reaction: Dissolve the alcohol (aglycone, 1.0-1.2 eq) and the glycosyl bromide (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene).

-

Promoter Addition: Add the promoter, such as silver(I) carbonate or silver(I) oxide (1.5-2.0 eq), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC). The reaction is often performed in the dark to prevent the light-sensitive silver salts from decomposing.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate with aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The acetyl protecting groups can be removed under basic conditions (e.g., Zemplén deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol) to yield the final glycoside.

Oxidation Reactions

The aldehyde group in the open-chain form of D-ribose and the hydroxyl groups of the pyranose ring can be oxidized under various conditions.

3.2.1. Oxidation to Aldonic Acid

Mild oxidizing agents like bromine water selectively oxidize the aldehyde group of the open-chain form to a carboxylic acid, yielding D-ribonic acid.[16][17][18]

Experimental Protocol: Oxidation of D-Ribose to D-Ribonic Acid

-

Reaction Setup: Dissolve D-ribose (1.0 eq) in water.

-

Oxidant Addition: Add bromine water (a solution of Br₂ in water) dropwise to the D-ribose solution with stirring at room temperature until a persistent yellow color is observed. To maintain a neutral pH and consume the HBr formed, a mild base like barium carbonate can be added.

-

Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Remove the excess bromine by bubbling air through the solution or by adding a small amount of sodium bisulfite solution. If barium carbonate was used, filter off the barium salts.

-

Isolation: The aqueous solution of D-ribonic acid can be concentrated. The free acid is in equilibrium with the corresponding γ-lactone (D-ribono-1,4-lactone).[16]

3.2.2. Periodate Oxidation

Periodate (e.g., NaIO₄) cleaves the vicinal diol linkages. The reaction with methyl β-D-ribopyranoside, which has cis-vicinal diols at C2-C3 and C3-C4, leads to the cleavage of these bonds and the formation of a dialdehyde. This reaction is useful for structural elucidation.

Reduction Reaction

The aldehyde group of the open-chain form of D-ribose can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the alditol, ribitol (B610474).[19][20][21][22]

Experimental Protocol: Reduction of D-Ribose to Ribitol

-

Reaction Setup: Dissolve D-ribose (1.0 eq) in water or a mixture of water and a co-solvent like ethanol.

-

Reducing Agent Addition: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) in portions.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reduction is complete (monitored by the disappearance of the starting material by TLC).

-

Work-up: Carefully acidify the reaction mixture with dilute acetic acid or hydrochloric acid to destroy the excess borohydride and then neutralize.

-

Purification: The resulting solution is typically deionized using ion-exchange resins to remove borate (B1201080) salts. The eluate is then concentrated under reduced pressure, and the ribitol can be purified by crystallization.

Esterification Reactions

The hydroxyl groups of β-D-ribopyranose can be converted to esters, a common method for protecting these groups during multi-step syntheses.

3.4.1. Peracetylation

Treatment with an excess of a strong acetylating agent like acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) leads to the esterification of all hydroxyl groups, including the anomeric one, to form β-D-ribopyranose tetraacetate.[23][24][25][26]

Experimental Protocol: Peracetylation of D-Ribose

-

Reaction Setup: Dissolve D-ribose (1.0 eq) in anhydrous pyridine.

-

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (excess, typically 5-10 eq) dropwise with stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer successively with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography. The reaction typically yields a mixture of α and β anomers of the tetraacetate.[23]

Biological Significance and Metabolic Pathways

D-Ribose, and by extension its pyranose form, is of paramount importance in cellular metabolism. Its phosphorylated derivative, ribose-5-phosphate, is a central intermediate in the Pentose Phosphate Pathway and a precursor for the biosynthesis of nucleotides.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a metabolic pathway parallel to glycolysis that generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. The pathway has two phases: an oxidative phase that produces NADPH and a non-oxidative phase that interconverts pentose phosphates.

Caption: The Pentose Phosphate Pathway.

De Novo Nucleotide Biosynthesis

Ribose-5-phosphate generated from the Pentose Phosphate Pathway is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), which is the activated form of ribose used for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.[1][2][4][27][28][29]

Caption: Role of Ribose in Nucleotide Biosynthesis.

Conclusion

β-D-Ribopyranose, as the most stable isomer of D-ribose, exhibits a rich and versatile chemistry centered around its hydroxyl functionalities. A thorough understanding of its properties and reactivity is crucial for its manipulation in the synthesis of biologically active molecules, including nucleoside analogues for antiviral and anticancer therapies. The metabolic pathways in which its derivative, ribose-5-phosphate, participates, underscore its central role in life sciences. This guide provides a foundational resource for researchers and professionals working with this essential carbohydrate.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. davuniversity.org [davuniversity.org]

- 5. beta-D-Ribopyranose | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbohydrate IR Spectra [glycodata.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. D-Ribose [webbook.nist.gov]

- 10. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 14. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. homework.study.com [homework.study.com]

- 18. researchgate.net [researchgate.net]

- 19. US20220227692A1 - Compositions and methods of making ribitol - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Does sodium borohydride reduction of D-ribose yield an optically active p.. [askfilo.com]

- 22. Solved Reaction of D-(-)- ribose with sodium borohydride | Chegg.com [chegg.com]

- 23. researchgate.net [researchgate.net]

- 24. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. microbenotes.com [microbenotes.com]

- 28. De Novo Nucleotide Synthesis - Biochemistry - Medbullets Step 1 [step1.medbullets.com]

- 29. biologydiscussion.com [biologydiscussion.com]

An In-depth Technical Guide to the Anomers of β-D-Ribopyranose and Their Equilibrium in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anomeric forms of D-ribose, with a particular focus on β-D-ribopyranose and the equilibrium dynamics of its isomers in solution. The content herein is intended to serve as a technical resource, offering detailed experimental methodologies, quantitative data, and a visualization of the mutarotation process.

Introduction to D-Ribose and its Anomeric Forms

D-ribose, a fundamental pentose (B10789219) sugar, is a cornerstone of various biological molecules, most notably as the carbohydrate backbone of ribonucleic acid (RNA). In solution, D-ribose does not exist as a single static structure. Instead, it undergoes intramolecular cyclization to form a dynamic equilibrium of five different isomers: the α- and β-anomers of the six-membered pyranose ring, the α- and β-anomers of the five-membered furanose ring, and a minor component of the open-chain aldehyde form.[1][2] The interconversion between these forms is a phenomenon known as mutarotation.[3][4]

The β-D-ribofuranose form is exclusively found in the backbone of RNA, which raises questions about the selection mechanisms given that the pyranose forms are thermodynamically more stable at equilibrium under standard conditions.[2] Understanding the equilibrium distribution of these anomers is therefore critical in various fields, including prebiotic chemistry, pharmacology, and molecular biology.

Anomeric Equilibrium of D-Ribose in Solution

The equilibrium distribution of D-ribose anomers is sensitive to environmental conditions such as solvent and temperature. The β-pyranose form is generally the most abundant species in aqueous solution at room temperature.[5]

Quantitative Distribution of D-Ribose Anomers

The following table summarizes the equilibrium composition of D-ribose anomers in different solvents as determined by nuclear magnetic resonance (NMR) spectroscopy.

| Solvent | Temperature (°C) | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Reference |

| Water (D₂O) | 25 | ~20 | ~60 | ~10 | ~10 | [5] |

| Water (D₂O) | 31 | 21.3 | 58.5 | 6.6 | 13.5 | Angyal, S.J., Adv. Carbohydr. Chem. Biochem., 1984 |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | - | - | Increased furanose | forms observed | [6] |

Note: The exact percentages can vary slightly between different studies due to variations in experimental conditions and analytical methods. The data presented provides a general overview of the equilibrium.

Experimental Protocols for Anomer Analysis

The primary techniques for the qualitative and quantitative analysis of sugar anomers in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) of silylated derivatives.

Analysis of D-Ribose Anomers by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful non-invasive technique to study the anomeric equilibrium of sugars in solution.[7] The anomeric protons (H-1) of the different isomers resonate at distinct chemical shifts, allowing for their identification and quantification.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of D-ribose (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆).

-

Allow the solution to equilibrate at the desired temperature for a sufficient period (typically several hours) to ensure mutarotation has reached equilibrium.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters to consider:

-

Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.

-

Solvent Suppression: If using D₂O, apply a presaturation sequence to suppress the residual HOD signal.

-

Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration of the anomeric signals.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).

-

Identify the signals corresponding to the anomeric protons of each isomer. The anomeric protons typically appear in the region of 4.5-6.0 ppm.[7]

-

Integrate the area under each anomeric proton signal.

-

Calculate the percentage of each anomer by dividing the integral of its anomeric signal by the sum of the integrals of all anomeric signals.

-

Analysis by Gas Chromatography of Trimethylsilyl (B98337) (TMS) Ethers

This method involves derivatizing the sugar anomers to their more volatile trimethylsilyl ethers, which can then be separated and quantified by gas chromatography.[8]

Methodology:

-

Sample Preparation and Derivatization:

-

Prepare an equilibrium solution of D-ribose in the desired solvent.

-

Lyophilize the solution to remove the solvent.

-

To the dried sample, add a silylating agent (e.g., a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine).

-

Heat the mixture to ensure complete derivatization.

-

-

Gas Chromatography (GC) Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., SE-30).

-

Use an appropriate temperature program to separate the different anomeric TMS derivatives.

-

Detection is typically performed using a flame ionization detector (FID).

-

-

Data Analysis:

-

Identify the peaks corresponding to each anomeric derivative based on their retention times (which can be confirmed using standards or GC-MS).

-

Quantify the relative amounts of each anomer by integrating the peak areas.

-

Visualization of the Mutarotation Process

The mutarotation of D-ribose is a dynamic equilibrium process where the different cyclic anomers interconvert via the open-chain aldehyde form. This logical relationship can be visualized as follows:

Caption: Mutarotation of D-Ribose in Solution.

Conclusion

The anomeric equilibrium of D-ribose is a fundamental aspect of its chemistry with significant implications for its biological roles. The predominance of the β-D-ribopyranose anomer at equilibrium in aqueous solutions, along with the presence of other isomers, highlights the complexity of carbohydrate behavior in solution. The experimental protocols detailed in this guide, particularly NMR spectroscopy, provide robust methods for researchers to quantitatively assess this equilibrium. The visualization of the mutarotation process further clarifies the dynamic nature of D-ribose anomers. A thorough understanding of these principles is essential for professionals in drug development and various scientific disciplines where the structure and reactivity of ribose are of paramount importance.

References

- 1. iq.ufrgs.br [iq.ufrgs.br]

- 2. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

The Pivotal Role of β-D-Ribopyranose in Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway that channels β-D-ribopyranose into the intricate machinery of de novo and salvage nucleotide synthesis. As the fundamental precursors to DNA and RNA, and critical players in cellular bioenergetics, the synthesis of nucleotides is a cornerstone of cellular life and a key target for therapeutic intervention. This document details the enzymatic cascade that converts the pyranose form of ribose into the biologically active 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), presenting available quantitative data, comprehensive experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding and further research in this critical area of biochemistry and drug development.

Introduction: From a Simple Sugar to the Building Blocks of Life

Nucleotide biosynthesis is a fundamental process essential for all life, providing the necessary components for genetic material replication and transcription, as well as cellular energy currency. While the pentose (B10789219) phosphate (B84403) pathway (PPP) is the primary route for endogenous ribose 5-phosphate production, the salvage pathways provide an energetically favorable alternative for recycling nucleobases and nucleosides. D-ribose, in its various isomeric forms, serves as a central precursor in these salvage pathways, directly feeding into the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), the activated form of ribose required for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[1]

This guide focuses on the initial, often overlooked, step in the utilization of exogenous ribose: the conversion of the stable pyranose form, specifically β-D-ribopyranose, into the furanose form, which is the biologically relevant isomer for subsequent phosphorylation and entry into nucleotide synthesis pathways. Understanding the kinetics and regulation of this conversion is paramount for researchers in metabolic engineering and drug development, particularly in the context of antiviral and anticancer therapies that often target nucleotide metabolism.

The Enzymatic Pathway: A Step-by-Step Conversion

The journey of β-D-ribopyranose from a simple sugar to a key precursor for nucleotide synthesis involves a series of precise enzymatic conversions. This section outlines the core enzymatic steps, the enzymes responsible, and the transformations that occur.

Isomerization: The Pyranose to Furanose Conversion

The first critical step is the isomerization of β-D-ribopyranose to β-D-ribofuranose. In aqueous solutions, D-ribose exists as an equilibrium mixture of its pyranose and furanose anomers, as well as the open-chain form. However, for efficient entry into the metabolic pathway, this equilibrium is enzymatically shifted towards the furanose form.

-

Enzyme: D-ribose pyranase

-

Reaction: Catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose.

Phosphorylation: Trapping Ribose within the Cell

Once in the furanose form, D-ribose is phosphorylated to ribose 5-phosphate (R5P). This reaction is crucial as it "traps" the ribose molecule within the cell and prepares it for the subsequent activation step.

-

Enzyme: Ribokinase (RbsK)

-

Reaction: Catalyzes the ATP-dependent phosphorylation of D-ribofuranose at the C5 position to yield D-ribose 5-phosphate and ADP.[2][3]

Activation: The Formation of PRPP

Ribose 5-phosphate is the direct precursor to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), the activated ribose donor for both de novo and salvage nucleotide synthesis.

-

Enzyme: PRPP Synthetase (Ribose-phosphate pyrophosphokinase)

-

Reaction: Catalyzes the transfer of a pyrophosphoryl group from ATP to the C1 position of ribose 5-phosphate, yielding PRPP and AMP.[4]

Quantitative Data on Enzymatic Conversions

This section summarizes the available quantitative data for the key enzymes in the pathway. While comprehensive data for every step is not always available, the provided information offers insights into the efficiency and substrate affinity of these crucial biocatalysts.

| Enzyme | Substrate(s) | Product(s) | Key Kinetic Parameters | Organism/Source |

| D-ribose pyranase | β-D-ribopyranose | β-D-ribofuranose | Data not readily available in the provided search results. | Escherichia coli |

| Ribokinase (RbsK) | D-ribose, ATP | D-ribose 5-phosphate, ADP | KM (D-ribose): 0.21 mM - 6.62 mM (depending on phosphate concentration)[2][5] | Escherichia coli, Human[2][5] |

| PRPP Synthetase | Ribose 5-phosphate, ATP | PRPP, AMP | Specific Activity (Human Erythrocytes): 65-78 nmol/hour/mg Hb[6] | Human[6] |

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays in the conversion of D-ribose to PRPP. These protocols are based on established methods and commercially available kits.

Enzymatic Synthesis and Quantification of Ribose 5-Phosphate

This protocol describes the synthesis of ribose 5-phosphate from D-ribose using ribokinase and a subsequent quantification method.

Materials:

-

D-ribose solution (e.g., 100 mM)

-

ATP solution (e.g., 100 mM)

-

Magnesium chloride (MgCl₂) solution (e.g., 1 M)

-

Tris-HCl buffer (e.g., 1 M, pH 7.5)

-

Purified Ribokinase (RbsK)

-

Coupled enzyme system for quantification (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase for NADH-linked assay)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final volume:

-

Tris-HCl buffer (final concentration 50 mM)

-

MgCl₂ (final concentration 10 mM)

-

ATP (final concentration 5 mM)

-

D-ribose (final concentration 10 mM)

-

-

Enzyme Addition: Add a calibrated amount of purified Ribokinase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid.

-

Quantification of Ribose 5-Phosphate:

-

The amount of ribose 5-phosphate produced can be determined using a coupled enzymatic assay that links the consumption of a substrate to a change in absorbance. For example, the product can be quantified by measuring the decrease in NADH absorbance at 340 nm in a reaction coupled with enzymes of the pentose phosphate pathway.

-

PRPP Synthetase Activity Assay

This protocol is adapted from commercially available non-radioactive PRPP synthetase assay kits.[6][7]

Principle:

The activity of PRPP synthetase is measured by coupling the production of PRPP to the formation of NADH, which is monitored spectrophotometrically at 340 nm. The coupled reactions are as follows:

-

Ribose 5-phosphate + ATP --(PRPP Synthetase)--> PRPP + AMP

-

PRPP + Hypoxanthine --(Hypoxanthine-guanine phosphoribosyltransferase, HGPRT)--> Inosine monophosphate (IMP) + PPi

-

IMP + NAD⁺ + H₂O --(IMP dehydrogenase, IMPDH)--> Xanthosine monophosphate (XMP) + NADH + H⁺

Materials:

-

Cell lysate or purified PRPP synthetase

-

Reaction buffer (containing Tris-HCl, MgCl₂)

-

Ribose 5-phosphate

-

ATP

-

Hypoxanthine

-

NAD⁺

-

HGPRT and IMPDH (often provided in a kit)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Protocol:

-

Sample Preparation: Prepare cell lysates according to standard protocols. If using purified enzyme, dilute to an appropriate concentration in reaction buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, ribose 5-phosphate, ATP, hypoxanthine, NAD⁺, HGPRT, and IMPDH.

-

Assay Initiation: Add the cell lysate or purified enzyme to the wells of the 96-well plate.

-

Kinetic Measurement: Add the reaction mixture to the wells to start the reaction and immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: Calculate the rate of NADH formation from the linear portion of the kinetic curve. The specific activity of PRPP synthetase can then be determined based on the protein concentration of the sample.

Signaling Pathways and Regulatory Logic

The conversion of β-D-ribopyranose and its subsequent integration into nucleotide synthesis are tightly regulated processes, intertwined with cellular energy status and proliferative signals.

Overall Metabolic Pathway

The following diagram illustrates the overall metabolic pathway from β-D-ribopyranose to its incorporation into purine and pyrimidine nucleotides.

Caption: Metabolic pathway from β-D-ribopyranose to nucleotides.

Experimental Workflow for Quantifying Enzyme Activity

The following diagram outlines a typical experimental workflow for determining the activity of the key enzymes involved in this pathway.

Caption: Experimental workflow for enzyme activity quantification.

Regulatory Logic of Nucleotide Synthesis

The synthesis of nucleotides is a highly regulated process to meet cellular demands while preventing wasteful overproduction. Key regulatory mechanisms include feedback inhibition and substrate availability.

Caption: Regulatory feedback loops in nucleotide synthesis.

Conclusion and Future Directions

The pathway for the utilization of β-D-ribopyranose in nucleotide synthesis, while seemingly straightforward, is a highly regulated and essential component of cellular metabolism. The initial isomerization to the furanose form, followed by phosphorylation and activation to PRPP, provides a direct route for this exogenous sugar to be incorporated into the building blocks of life. This pathway is of significant interest to researchers in various fields, from those studying fundamental metabolic processes to those developing novel therapeutic agents.

Future research should focus on several key areas:

-

Elucidation of D-ribose pyranase kinetics: A thorough characterization of the kinetic parameters of D-ribose pyranase is needed to fully understand the rate-limiting steps in exogenous ribose utilization.

-

Metabolic flux analysis: Quantifying the flux of ribose through the salvage pathways versus the de novo synthesis pathway under different physiological and pathological conditions will provide valuable insights into cellular metabolic priorities.

-

Therapeutic targeting: A deeper understanding of the regulation of this pathway may reveal novel targets for the development of drugs that can selectively modulate nucleotide synthesis in cancer cells or virus-infected cells.

By continuing to unravel the complexities of nucleotide metabolism, the scientific community can pave the way for new diagnostic and therapeutic strategies for a wide range of human diseases.

References

- 1. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. ptools.rosaceae.org [ptools.rosaceae.org]

- 4. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. PRPP-Synthetase Superactivity Assay Kit [novocib.com]

- 7. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]

Conformational Landscape of β-D-Ribopyranose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the conformational analysis of β-D-ribopyranose, a fundamental monosaccharide of significant interest in glycobiology and drug development. This document details the equilibrium between its major chair conformations, outlines the experimental and computational methodologies used for its study, and presents key quantitative data for researchers, scientists, and drug development professionals.

Introduction: The Conformational Plasticity of β-D-Ribopyranose

β-D-ribopyranose, a five-carbon aldose, predominantly exists in a six-membered pyranose ring structure. The inherent flexibility of this ring leads to a dynamic equilibrium between several conformers, with the chair conformations being the most energetically favorable. Understanding the conformational preferences and the factors governing this equilibrium is crucial for elucidating its biological roles and for the rational design of carbohydrate-based therapeutics. The two primary chair conformations of β-D-ribopyranose are the 1C4 and 4C1 forms. The equilibrium between these two conformers is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

Conformational Equilibrium of β-D-Ribopyranose

The pyranose ring of β-D-ribopyranose is not planar but adopts puckered conformations to minimize torsional and steric strain. The two most stable conformations are the chair forms, designated as 1C4 (where carbon C1 is up and C4 is down relative to the plane of the other ring atoms) and 4C1 (where C4 is up and C1 is down).

Caption: Conformational equilibrium between the ¹C₄ and ⁴C₁ chair forms of β-D-ribopyranose.

Quantitative Conformational Analysis

The relative populations of the 1C4 and 4C1 conformers are dictated by their free energy difference (ΔG). A smaller ΔG value indicates that both conformers are significantly populated at equilibrium. Computational studies have been instrumental in quantifying these energy differences.

| Conformer | Method | Basis Set | Solvent Model | Relative Energy (kJ/mol) | Population (%) | Reference |

| 1C4 | G4 | - | Gas Phase | 0.00 | ~54 | [1] |

| 4C1 | G4 | - | Gas Phase | 0.90 | ~46 | [1] |

| 1C4 | M06-2X | 6-311++G(d,p) | PCM (Water) | 0.00 | Dominant | [2] |

| 4C1 | M06-2X | 6-311++G(d,p) | PCM (Water) | Higher Energy | Minority | [2] |

Note: Population percentages are estimated from the reported free energy differences at 298 K using the Boltzmann distribution. The term "Dominant" indicates that the study identified this conformer as the most stable without providing a precise energy difference in the text.

The anomeric effect, a stereoelectronic phenomenon, plays a significant role in stabilizing conformations where an electronegative substituent at the anomeric carbon (C1) is in an axial position. In β-D-ribopyranose, the hydroxyl group at C1 is equatorial in the 4C1 conformation and axial in the 1C4 conformation. The subtle interplay between the anomeric effect and steric interactions between the hydroxyl groups determines the fine balance of the conformational equilibrium.

Experimental and Computational Methodologies

A combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling is employed to elucidate the conformational landscape of β-D-ribopyranose.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For monosaccharides like β-D-ribopyranose, the analysis of coupling constants (3JH,H) and Nuclear Overhauser Effects (NOEs) provides crucial information about the ring conformation.

Detailed Methodologies:

-

Sample Preparation:

-

Dissolve a high-purity sample of β-D-ribopyranose (typically 1-10 mg) in a deuterated solvent (e.g., D2O, DMSO-d6) to a final concentration of 10-50 mM in a standard 5 mm NMR tube.

-

Ensure complete dissolution and lyophilize from D2O two to three times to exchange all labile protons for deuterons, which simplifies the 1H NMR spectrum.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).

-

1D 1H NMR: Provides an initial overview of the proton signals.

-

2D 1H-1H COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, allowing for the assignment of protons within the pyranose ring.

-

2D 1H-1H TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a particular spin system, aiding in the complete assignment of all ring protons.

-

2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

-

2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming assignments and identifying long-range connectivities.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons. The presence or absence of specific NOE cross-peaks is indicative of the relative orientation of protons and thus the ring conformation. For instance, strong NOEs between axial protons on the same face of the ring are characteristic of a chair conformation.

-

-

Data Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova, CARA).

-

Assign all proton and carbon resonances using the combination of COSY, TOCSY, HSQC, and HMBC spectra.

-

Measure the vicinal proton-proton coupling constants (3JH,H) from the high-resolution 1D 1H or 2D COSY spectra.

-

Use the Karplus equation, which relates the magnitude of the 3JH,H coupling constant to the dihedral angle between the coupled protons, to determine the ring torsion angles. Large coupling constants (typically 8-10 Hz) are indicative of anti-periplanar (axial-axial) relationships, while smaller values (1-4 Hz) suggest syn-clinal (axial-equatorial or equatorial-equatorial) arrangements.

-

Analyze the NOESY/ROESY spectra to identify key through-space interactions that confirm the chair conformation. For example, in a 4C1 chair, strong NOEs would be expected between H1-H3, H1-H5, and H3-H5 (all axial).

-

Quantify the relative populations of the 1C4 and 4C1 conformers by analyzing the time-averaged coupling constants, assuming a fast exchange between the two conformations on the NMR timescale.

-

Computational Methods

Computational chemistry provides valuable insights into the energetics and geometries of different conformers.

Detailed Methodologies:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of β-D-ribopyranose. This can be done using molecular mechanics (MM) force fields (e.g., MM3, GLYCAM) or semi-empirical methods.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometries of the identified conformers using higher levels of theory, such as Density Functional Theory (DFT) (e.g., with functionals like B3LYP or M06-2X) or Møller-Plesset perturbation theory (MP2).[1]

-

Use a sufficiently large basis set (e.g., 6-311++G(d,p) or larger) to accurately describe the electronic structure.

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

-

Solvent Effects:

-

Incorporate the effect of the solvent (e.g., water) using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in molecular dynamics (MD) simulations.[2] This is crucial as solvation can significantly influence the conformational equilibrium.

-

-

Molecular Dynamics (MD) Simulations:

-

Run MD simulations to explore the conformational space and dynamics of β-D-ribopyranose in a simulated aqueous environment over timescales of nanoseconds to microseconds. This can provide insights into the conformational transitions and the stability of different conformers.

-

Workflow and Logical Relationships

The conformational analysis of β-D-ribopyranose involves a synergistic interplay between experimental and computational approaches.

Caption: A schematic representation of the integrated workflow for the conformational analysis of β-D-ribopyranose.

Conclusion

The conformational analysis of β-D-ribopyranose reveals a delicate balance between the 1C4 and 4C1 chair conformations, governed by a subtle interplay of steric and stereoelectronic effects. A thorough understanding of this conformational landscape, achieved through a combination of high-field NMR spectroscopy and advanced computational modeling, is paramount for advancing our knowledge of its biological functions and for the development of novel carbohydrate-based drugs. This guide provides the foundational knowledge and methodological framework for researchers to pursue further investigations in this important area of glycochemistry.

References

The Enzymatic Conversion of Beta-D-Ribopyranose: A Technical Guide for Novel Sugar Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic pathways and methodologies for the conversion of beta-D-Ribopyranose into other valuable sugars. Focusing on the core principles of biocatalysis, this document provides a comprehensive overview of key enzymes, their kinetic properties, and detailed experimental protocols to facilitate research and development in carbohydrate chemistry and drug discovery.

Introduction

This compound, a fundamental pentose (B10789219) sugar, serves as a versatile starting material for the synthesis of a wide array of rare and functional sugars. These novel carbohydrates are of significant interest to the pharmaceutical and biotechnology industries due to their potential as low-calorie sweeteners, prebiotics, and building blocks for antiviral and anticancer nucleoside analogs. Enzymatic conversion offers a highly specific, efficient, and environmentally benign alternative to traditional chemical synthesis methods for the production of these high-value sugars.

This guide focuses on the enzymes capable of directly or indirectly utilizing this compound as a substrate for isomerization and epimerization reactions, leading to the formation of other pentoses and even hexoses. We will delve into the catalytic mechanisms, quantitative data, and practical experimental setups to empower researchers in this exciting field.

Key Enzymes in Ribopyranose Conversion

Several classes of enzymes are pivotal in the transformation of this compound and its derivatives. These primarily include isomerases that alter the arrangement of atoms within the sugar molecule.

-

D-Ribose Pyranase (EC 5.4.99.62): This enzyme catalyzes the interconversion between the pyranose (six-membered ring) and furanose (five-membered ring) forms of D-ribose.[1] This is often a crucial first step in the metabolic utilization of ribose, as the furanose form is the substrate for subsequent phosphorylation by ribokinase.

-

D-Ribose Isomerase (EC 5.3.1.20): This isomerase catalyzes the conversion of the aldose D-ribose to the ketose D-ribulose.[2][3] This reaction is central to the production of various rare sugars. Some ribose isomerases exhibit broad substrate specificity, acting on other sugars like L-lyxose, D-allose, and L-rhamnose.[2]

-

Ribose-5-Phosphate (B1218738) Isomerase (RpiA/RpiB) (EC 5.3.1.6): While primarily acting on the phosphorylated form of ribose, these enzymes are crucial in the pentose phosphate (B84403) pathway (PPP) and can be engineered or utilized for their promiscuous activity on non-phosphorylated sugars.[4][5] RpiA and RpiB catalyze the interconversion of ribose-5-phosphate and ribulose-5-phosphate.

-

L-Arabinose Isomerase (EC 5.3.1.4): This enzyme is widely used in the industrial production of the rare sugar D-tagatose from D-galactose. Notably, some L-arabinose isomerases also exhibit activity towards other sugars and can be employed in the synthesis of L-ribulose from L-arabinose, which can then be converted to L-ribose.

-

D-Tagatose 3-Epimerase (EC 5.1.3.31): This enzyme is capable of epimerizing various ketoses at the C-3 position. For instance, it can convert D-fructose to the rare sugar D-psicose (D-allulose).[6][7]

Quantitative Data on Enzymatic Conversions

The efficiency of enzymatic sugar conversions is determined by the kinetic parameters of the enzymes involved. The following tables summarize key quantitative data for relevant isomerases.

| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Ref. |

| D-Ribose Isomerase | Mycobacterium smegmatis | D-Ribose | 4 | - | - | - | 7.5 - 8.5 | - | [2] |

| D-Ribose Isomerase | Mycobacterium smegmatis | L-Lyxose | 5.3 | - | - | - | 7.5 - 8.5 | - | [2] |

| Ribose-5-Phosphate Isomerase B | Curtobacterium flaccumfaciens ZXL1 | D-Allulose | 320 | - | 4769 | 14.9 | 7.0 | 55 | [5] |

| D-Lyxose (L-Ribose) Isomerase | Cohnella laevoribosii RI-39 | D-Lyxose | 22.4 ± 1.5 | 5434.8 | - | 84.9 ± 5.8 | 6.5 | 70 | [8] |

| D-Lyxose (L-Ribose) Isomerase | Cohnella laevoribosii RI-39 | L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | - | 0.2 | 6.5 | 70 | [8] |

| D-Lyxose (L-Ribose) Isomerase | Cohnella laevoribosii RI-39 | D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | - | 1.4 ± 0.1 | 6.5 | 70 | [8] |

| L-Arabinose Isomerase | Bacillus amyloliquefaciens CAAI | D-Galactose | 251.6 | - | 589.5 min⁻¹ | 2.34 min⁻¹ | 7.5 | 45 | [9] |

| L-Arabinose Isomerase | Bacillus amyloliquefaciens CAAI | L-Arabinose | 92.8 | - | 4350 min⁻¹ | 46.85 min⁻¹ | 7.5 | 45 | [9] |